

# AZD3965 Combination Therapy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | AZD3965  |           |
| Cat. No.:            | B1666217 | Get Quote |

An objective analysis of preclinical data on the combination of **AZD3965** with chemotherapy and radiation, providing researchers, scientists, and drug development professionals with a comprehensive guide to its performance, underlying mechanisms, and experimental frameworks.

**AZD3965**, a selective inhibitor of monocarboxylate transporter 1 (MCT1), has emerged as a promising therapeutic agent in oncology by targeting the metabolic symbiosis within tumors. By blocking lactate transport, **AZD3965** disrupts the energy supply of cancer cells, leading to intracellular acidification and metabolic stress.[1][2] Preclinical studies have demonstrated that combining **AZD3965** with conventional chemotherapy and radiation can significantly enhance anti-tumor efficacy. This guide provides a detailed comparison of **AZD3965** combination therapies, supported by experimental data, detailed protocols, and visual representations of key biological pathways and experimental designs.

## **Performance in Combination with Chemotherapy**

Preclinical evidence strongly supports the synergistic effect of **AZD3965** with chemotherapeutic agents, particularly in hematological malignancies like Diffuse Large B-cell Lymphoma (DLBCL) and Burkitt's lymphoma.

### **Quantitative Data Summary**

The following table summarizes the key quantitative findings from a preclinical study evaluating **AZD3965** in combination with doxorubicin and rituximab in a Raji Burkitt's lymphoma xenograft



model.

| Treatment Group          | Dosing Schedule                              | Tumor Growth<br>Inhibition (TGI) | p-value vs. Vehicle |
|--------------------------|----------------------------------------------|----------------------------------|---------------------|
| Vehicle                  | -                                            | -                                | -                   |
| AZD3965                  | 50 mg/kg, twice daily<br>(BID), oral         | 52%                              | p = 0.0005          |
| Doxorubicin              | 3 mg/kg, once weekly, intravenous            | 47%                              | p = 0.0001          |
| AZD3965 +<br>Doxorubicin | 50 mg/kg BID (oral) +<br>3 mg/kg weekly (IV) | 81%                              | p < 0.0005          |
| Rituximab                | 10 mg/kg,<br>intraperitoneal                 | -                                | -                   |
| AZD3965 + Rituximab      | 100 mg/kg BID (oral)<br>+ 10 mg/kg (IP)      | Significant anti-tumor efficacy  | -                   |

Data sourced from preclinical studies on Raji xenograft models.[1]

These results demonstrate a significant enhancement in tumor growth inhibition when **AZD3965** is combined with doxorubicin compared to either agent alone.[1] The combination with rituximab also showed significant efficacy, with some tumors becoming non-measurable.[1]

## **Performance in Combination with Radiation Therapy**

The combination of **AZD3965** with radiation has shown promise in sensitizing cancer cells to the effects of radiotherapy, particularly in solid tumors like small cell lung cancer (SCLC).

### **Quantitative Data Summary**

A study investigating **AZD3965** and radiation in SCLC xenografts revealed a significant therapeutic advantage for the combination.



| Treatment Group     | Dosing Schedule | Outcome                                                                   |
|---------------------|-----------------|---------------------------------------------------------------------------|
| AZD3965             | -               | Inhibition of tumor growth                                                |
| Radiation           | 2Gy for 3 days  | -                                                                         |
| AZD3965 + Radiation | -               | Significantly greater<br>therapeutic effect than either<br>modality alone |

Data from a study on small cell lung cancer xenografts.[3][4]

The study concluded that combining MCT1 inhibition with radiotherapy is a strongly supported treatment strategy for SCLC and other solid tumors.[4]

# **Mechanism of Action: Signaling Pathway**

**AZD3965**'s primary mechanism is the inhibition of MCT1, a key transporter of lactate. In glycolytic tumor cells, this leads to an intracellular accumulation of lactate, disrupting the tumor's metabolic state. This disruption enhances the efficacy of both chemotherapy and radiation.











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Pre-clinical pharmacology of AZD3965, a selective inhibitor of MCT1: DLBCL, NHL and Burkitt's lymphoma anti-tumor activity PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. In Vivo Anticancer Activity of AZD3965: A Systematic Review PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of monocarboxylate transporter-1 (MCT1) by AZD3965 enhances radiosensitivity by reducing lactate transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AZD3965 Combination Therapy: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666217#azd3965-combination-therapy-with-chemotherapy-or-radiation]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com